molecular formula C13H12ClNOS B6503174 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 1037915-86-8

3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B6503174
CAS No.: 1037915-86-8
M. Wt: 265.76 g/mol
InChI Key: OVKKMUILWPBKTJ-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a 3-chlorobenzoyl group linked to a 2-(thiophen-2-yl)ethylamine moiety. This compound serves as a key intermediate in synthesizing heterocyclic frameworks, such as diazepines, via copper-catalyzed cyclization reactions . Its structure combines aromatic chlorination (enhancing lipophilicity and metabolic stability) with a thiophene-based side chain (contributing to π-π interactions in biological targets).

Properties

IUPAC Name

3-chloro-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKKMUILWPBKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(thiophen-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N-[2-(thiophen-2-yl)ethyl]benzamide, a compound with potential applications in medicinal chemistry and material science, has garnered attention for its unique structural properties and biological activities. This article explores the various applications of this compound, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study demonstrated that a compound structurally related to this compound inhibited the growth of breast cancer cells in vitro .

Antimicrobial Properties

The presence of the thiophene moiety in the compound suggests potential antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties. A study highlighted that certain thiophene-containing compounds showed efficacy against Gram-positive bacteria, indicating that this compound could be explored for similar applications .

Organic Electronics

The incorporation of thiophene in organic semiconductors has been widely studied due to its favorable electronic properties. Compounds like this compound could serve as building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Research has shown that thiophene derivatives enhance charge mobility and stability in organic electronic devices .

Polymer Chemistry

In polymer chemistry, benzamide derivatives are often used as monomers or additives to enhance thermal stability and mechanical properties. The unique combination of the chloro group and thiophene ring in this compound may allow it to be utilized in the synthesis of novel polymers with tailored properties for specific applications such as coatings or adhesives .

Enzyme Inhibition

Studies have also investigated the potential of benzamide derivatives as enzyme inhibitors. For example, certain compounds have been identified as inhibitors of histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. The structure of this compound suggests it may similarly interact with biological targets, warranting further investigation into its enzyme inhibitory potential .

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesFindings
AnticancerInhibition of breast cancer cell growth
AntimicrobialEfficacy against Gram-positive bacteria
Enzyme InhibitionPotential HDAC inhibitor

Table 2: Material Applications

Application TypeRelated StudiesFindings
Organic ElectronicsEnhanced charge mobility in OLEDs
Polymer ChemistryImproved thermal stability in polymers

Case Study 1: Anticancer Activity

A recent study evaluated a series of benzamide derivatives, including those related to this compound, for their ability to induce apoptosis in breast cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

Case Study 2: Organic Electronics

Research conducted on thiophene-based materials demonstrated that incorporating compounds like this compound into polymer matrices improved the efficiency of organic solar cells by enhancing light absorption and charge transport.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to specific proteins, thereby modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogues

Structural analogues of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide vary in substituents on the benzamide ring, ethylamine chain, or thiophene moiety. Key examples include:

Compound Name Key Structural Features Molecular Formula Reference
3-Chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide 4-Methoxybenzenesulfonyl group on ethyl chain C₂₀H₁₈ClNO₄S₂
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenyl on ethyl chain C₁₇H₁₉NO₃
JNJ-63533054 2-Oxoethyl and phenylethylamino groups C₁₆H₁₅ClN₂O₂
Metoclopramide 4-Amino-5-chloro-2-methoxy substitution on benzamide C₁₄H₂₂ClN₃O₂
3-Chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzamide Pyrazole substitution on ethyl chain C₂₀H₂₀ClN₃O₂

Key Trends :

  • Electron-withdrawing groups (e.g., Cl in 3-chloro derivatives) enhance stability and receptor affinity.
  • Thiophene vs. phenyl : Thiophene’s sulfur atom improves binding to metalloenzymes or receptors with sulfur-preferring pockets .
  • Polar substituents (e.g., methoxy, hydroxy) increase solubility but may reduce blood-brain barrier (BBB) penetration .
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Notes Reference
This compound Not reported Not reported ~265.75 Estimated based on analogues -
Rip-B 90 80 285.34 High yield due to straightforward amide coupling
Rip-D 96 34 301.34 Lower yield due to steric hindrance from hydroxyl group
JNJ-63533054 Not reported Not reported 302.76 Optimized for BBB penetration
3-Chloro-N-[2-(4-methoxybenzenesulfonyl)ethyl]benzamide Not reported Not reported 435.95 Sulfonyl group increases molecular weight

Insights :

  • Yield variability : Steric bulk (e.g., Rip-D’s hydroxyl group) or complex side chains (e.g., sulfonyl groups) reduce yields .
  • Thermal stability : Higher melting points in hydroxylated derivatives (Rip-D) suggest stronger intermolecular hydrogen bonding .

Structure-Activity Relationships :

  • Thiophene incorporation : Enhances binding to CNS targets (e.g., diazepine precursors) due to sulfur’s electronic effects .
  • Chlorine position : 3-Chloro substitution on benzamide optimizes steric and electronic compatibility with GPCRs .

Challenges :

  • Steric hindrance : Bulky substituents (e.g., sulfonyl groups) complicate coupling steps, necessitating optimized catalysts .
  • Byproduct formation : Dehalogenation observed in palladium-mediated syntheses requires careful purification .

Biological Activity

3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone with a chloro substituent and an ethyl chain linked to a thiophene moiety. Its molecular formula is C12_{12}H12_{12}ClN2_2S, with a molecular weight of approximately 253.75 g/mol. The unique structure allows for various interactions with biological macromolecules, particularly through π–π stacking and hydrogen bonding, which are critical for its biological activity.

The mechanism of action of this compound involves:

  • Interaction with Biological Macromolecules : The thiophene ring can engage in π–π interactions with aromatic residues in proteins, while the chloro and ethyl groups may form hydrogen bonds.
  • Target Enzyme Inhibition : The compound is believed to inhibit specific enzymes or receptors by blocking substrate access, thereby modulating their activity .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies have indicated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in preliminary assays .

Anticancer Potential

Research has also explored the compound's anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models. The compound's structural similarities to other bioactive molecules suggest potential pathways for therapeutic development against cancer .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

Study Cell Line IC50_{50} (µM) Activity
Study 1NSCLC8.1Apoptosis induction
Study 2E. coli15.6Antimicrobial activity
Study 3S. aureus12.0Antimicrobial activity

These studies highlight the compound's potential as both an antimicrobial and anticancer agent.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of this compound with various biological targets. The results indicate strong binding affinities for several enzymes involved in cancer progression and microbial resistance, supporting its role as a lead candidate for further drug development .

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